1-Benzyl-1H-indazol-3-yl ethyl carbonate
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Overview
Description
1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as copper or silver salts, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a role in cell signaling pathways . The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole isomer with distinct chemical properties.
Indole: A related heterocyclic compound with a benzene ring fused to a pyrrole ring.
Uniqueness: 1-BENZYL-INDAZOL-3-CARBONIC ACID ETHYL ESTER is unique due to the presence of the benzyl group and the ester functionality. These structural features enhance its reactivity and potential biological activities compared to simpler indazole derivatives .
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(1-benzylindazol-3-yl) ethyl carbonate |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)22-16-14-10-6-7-11-15(14)19(18-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
ZVCCLRIOIICUKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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